molecular formula C12H11NO3 B12443183 (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid

Cat. No.: B12443183
M. Wt: 217.22 g/mol
InChI Key: JSOBWUYSSGIUDS-UHFFFAOYSA-N
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Description

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a propenoic acid side chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions can yield the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenoic acid side chain can be reduced to form the corresponding propanoic acid.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. One key target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to PPARγ, leading to modulation of downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness: (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the propenoic acid side chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOBWUYSSGIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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